molecular formula C11H11NO3 B13714672 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione

4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione

Cat. No.: B13714672
M. Wt: 205.21 g/mol
InChI Key: QBDQUBPCOBTVAJ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is a substituted oxazolidine-2,5-dione derivative characterized by a 2,5-dimethylphenyl group at the C4 position of the heterocyclic ring. Oxazolidine-2,5-diones are five-membered lactams with two ketone oxygen atoms, widely studied for their roles in pharmaceutical intermediates, polymer chemistry, and asymmetric synthesis . The dimethylphenyl substituent likely enhances lipophilicity compared to simpler aryl or alkyl derivatives, influencing solubility and reactivity .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-6-3-4-7(2)8(5-6)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

QBDQUBPCOBTVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols . One common method involves the reaction of 2,5-dimethylphenylamine with glyoxylic acid to form the corresponding oxazolidine-2,5-dione derivative . The reaction is typically carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key oxazolidine-2,5-dione derivatives are differentiated by their C4 substituents, which modulate steric, electronic, and conformational properties. A comparative analysis is provided below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione 2,5-Dimethylphenyl C₁₁H₁₁NO₃ 205.21* Enhanced lipophilicity; planar aromatic group
4-(2-Thienyl)oxazolidine-2,5-dione 2-Thienyl C₇H₅NO₃S 183.18 Sulfur-containing heteroaromatic group
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione 4-Hydroxybenzyl C₁₀H₉NO₄ 207.18 Polar hydroxyl group; stereospecificity
4-(2-Chlorophenyl)oxazolidine-2,5-dione 2-Chlorophenyl C₉H₆ClNO₃ 211.60 Electron-withdrawing halogen substituent
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione 4-Trifluoromethylphenyl C₁₀H₆F₃NO₃ 245.15 Strong electron-withdrawing CF₃ group
Oxazolidine-2,5-dione (parent compound) H C₃H₃NO₃ 101.06 Unsubstituted; baseline reactivity

*Calculated based on analogous compounds.

Key Observations:

  • Lipophilicity : The 2,5-dimethylphenyl group increases hydrophobicity compared to polar derivatives like (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione .
  • Conformational Flexibility : Dihedral angles between the oxazolidine ring and aryl substituents influence packing in crystalline states. For benzyl derivatives, angles range from 50.6° to 59.3° , suggesting similar steric constraints for the dimethylphenyl variant.

Commercial Availability and Cost

Substituents significantly impact cost and accessibility:

  • (S)-4-(4-Hydroxybenzyl)Oxazolidine-2,5-Dione : Priced at €92/5g, reflecting stereochemical complexity .
  • 4-(sec-Butyl)oxazolidine-2,5-dione : $650/5g, likely due to alkylation steps .
  • 4-(2-Thienyl)oxazolidine-2,5-dione: Limited suppliers, indicating niche applications .

The dimethylphenyl variant is listed as a research-grade compound (Accela SY225141), but pricing and stock details are undisclosed .

Biological Activity

4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its oxazolidine ring structure, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Structure:

  • Molecular Formula: C10H11NO2
  • Molecular Weight: 179.20 g/mol
  • IUPAC Name: 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione

The biological activity of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity: By binding to enzymes involved in critical metabolic pathways.
  • Modulation of Gene Expression: Influencing transcription factors and signaling pathways.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)10 µM
HepG2 (Liver Cancer)12 µM

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione on MCF-7 cells. The results indicated that the compound induced apoptosis via both intrinsic and extrinsic pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to increased cell lysis and death. The study concluded that it could serve as a potential lead compound for developing new antibiotics.

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